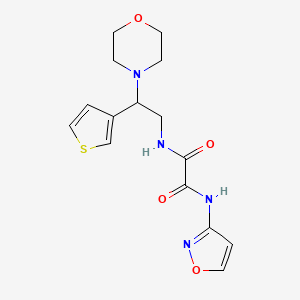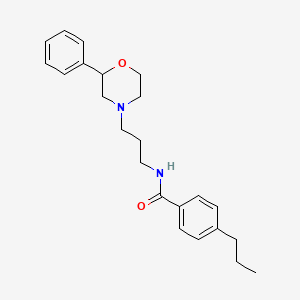![molecular formula C10H9ClN2S B2599244 [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-42-6](/img/structure/B2599244.png)
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with the CAS Number: 643723-42-6 . It has a molecular weight of 224.71 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” consists of a five-membered thiazole ring attached to a chlorophenyl group and a methanamine group . The InChI code for this compound is 1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 .Physical And Chemical Properties Analysis
“[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Tuberculosis Drug Development
(4-Chlorophenyl)methanamine: has been investigated in the context of tuberculosis (TB) drug development. Mycobacterium tuberculosis (Mtb), the causative agent of TB, possesses an impermeable cell wall that makes it resistant to many antibiotics. The enzyme DprE1, essential for Mtb cell wall synthesis, has been validated as a target for TB drug candidates. Researchers have explored novel compounds based on the scaffold of (4-Chlorophenyl)methanamine to inhibit DprE1. These efforts aim to populate the drug development pipeline and combat TB more effectively .
Quinolone Analogues
By employing a scaffold hopping strategy, scientists imprinted the benzenoid ring of (4-Chlorophenyl)methanamine onto a quinolone nucleus. This led to the synthesis of twenty-two compounds, six of which exhibited sub-micromolar activity against Mtb (with MIC90 < 0.244 μM). Notably, compound 25 maintained its activity against wild-type and fluoroquinolone-resistant Mtb strains. Further studies evaluated its efficacy against DprE1 mutants, providing valuable insights for drug design .
Nitro Compounds
The nitro group in (4-Chlorophenyl)methanamine contributes to its bioactivity. Researchers have explored the impact of this functional group on antimicrobial properties, including its interaction with Mtb enzymes. Understanding the role of nitro compounds in drug development enhances our ability to design effective therapies .
Antitubercular Structure-Activity Relationship (SAR)
Detailed SAR studies involving (4-Chlorophenyl)methanamine and related analogues have shed light on the molecular features critical for inhibiting DprE1. By systematically modifying the compound’s structure, researchers can optimize its potency, selectivity, and pharmacokinetic properties. These insights guide the design of next-generation antitubercular agents .
Mechanism of Action
Investigations into the precise mechanism of action of (4-Chlorophenyl)methanamine provide valuable information for drug development. Understanding how it interacts with DprE1 and other cellular components allows researchers to fine-tune its activity and minimize off-target effects .
Computational Simulations
Researchers employ computational tools (such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD) to simulate the behavior of (4-Chlorophenyl)methanamine in complex biological environments. These simulations help predict binding interactions, stability, and dynamics, aiding drug discovery efforts .
Safety and Hazards
The safety information for “[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXWLWCFGZLTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2599161.png)
![(E)-2-(5-Amino-1,3-dihydropyrazole-2-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2599162.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2599166.png)
![4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B2599170.png)
![1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine](/img/structure/B2599171.png)



![2-[2-(4-Ethylphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B2599175.png)

![6-(azepan-1-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2599177.png)

![N-(2-bromo-4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599181.png)